CCK1-specific peptide substrate

Description

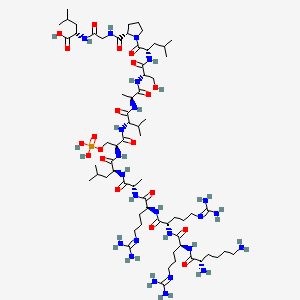

Structure

2D Structure

Properties

Molecular Formula |

C66H123N24O20P |

|---|---|

Molecular Weight |

1603.8 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C66H123N24O20P/c1-33(2)27-43(85-51(93)37(9)79-54(96)40(18-13-23-75-64(69)70)83-56(98)42(20-15-25-77-66(73)74)84-55(97)41(19-14-24-76-65(71)72)82-53(95)39(68)17-11-12-22-67)57(99)88-47(32-110-111(107,108)109)59(101)89-50(36(7)8)61(103)80-38(10)52(94)87-46(31-91)58(100)86-44(28-34(3)4)62(104)90-26-16-21-48(90)60(102)78-30-49(92)81-45(63(105)106)29-35(5)6/h33-48,50,91H,11-32,67-68H2,1-10H3,(H,78,102)(H,79,96)(H,80,103)(H,81,92)(H,82,95)(H,83,98)(H,84,97)(H,85,93)(H,86,100)(H,87,94)(H,88,99)(H,89,101)(H,105,106)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77)(H2,107,108,109)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,50-/m0/s1 |

InChI Key |

FDAMXGOKZCXFBL-CFHGBKCLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(COP(=O)(O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Molecular Mechanisms of Cck1 Receptor Peptide Substrate Interaction

Structural Basis of Peptide Ligand Recognition at the CCK1 Receptor

The specific recognition of peptide ligands by the CCK1 receptor is a finely tuned process involving a defined binding site, key amino acid interactions, post-translational modifications, and dynamic conformational changes.

Orthosteric Binding Site Characterization

The orthosteric binding site of the CCK1 receptor, where the endogenous peptide ligand CCK binds, is located within the transmembrane (TM) helical bundle, a characteristic feature of class A GPCRs. nih.govbiorxiv.org This pocket is formed by residues from several transmembrane helices, including TM2, TM3, TM5, TM6, and TM7, as well as the extracellular loops (ECLs). nih.govbiorxiv.orgnih.gov Cryo-electron microscopy (cryo-EM) structures have revealed that the C-terminus of the CCK peptide binds deep within this cavity, while the N-terminus extends towards the extracellular surface. nih.gov The binding of CCK-8, a prominent form of cholecystokinin (B1591339), occurs in an extended conformation within this pocket. nih.gov

Identification and Analysis of Key Amino Acid Residues in Peptide-Receptor Interface

Specific amino acid residues within the CCK1 receptor are critical for the binding and recognition of peptide ligands. A network of hydrogen bonds and van der Waals interactions stabilizes the peptide within the binding pocket. nih.gov For instance, the amidated C-terminal phenylalanine of CCK-8 forms a hydrogen bond network with Cys94, Asn98, and Tyr360 of the receptor, along with van der Waals interactions with Leu356. nih.gov Mutagenesis studies have further elucidated the importance of other residues. For example, Met-121 has been shown to be crucial for the activation process, interacting with the C-terminal methionine and phenylalanine of CCK. researchgate.netcbs.dk A hydrophobic network involving residues such as Cys-94, Met-121, Val-125, Phe-218, Ile-329, Phe-330, Trp-326, Ile-352, Leu-356, and Tyr-360 is involved in the binding of CCK and the subsequent activation of the receptor. cbs.dk

The table below summarizes key amino acid residues of the CCK1 receptor and their roles in interacting with peptide ligands.

| Receptor Residue | Location | Interacting Ligand Residue/Region | Type of Interaction | Functional Significance | Reference |

| Cys94 | TM2 | C-terminal Phenylalanine of CCK-8 | Hydrogen Bond | Ligand Binding | nih.gov |

| Asn98 | TM2 | C-terminal Phenylalanine of CCK-8 | Hydrogen Bond | Ligand Binding | nih.gov |

| Met121 | TM3 | C-terminal Methionine and Phenylalanine of CCK | Hydrophobic | Receptor Activation | researchgate.netcbs.dk |

| Arg197 | ECL2 | Sulfated Tyrosine of CCK | Electrostatic | Ligand Selectivity | nih.gov |

| Tyr360 | TM7 | C-terminal Phenylalanine of CCK-8 | Hydrogen Bond | Ligand Binding | nih.gov |

| Leu356 | TM7 | C-terminal Phenylalanine of CCK-8 | van der Waals | Ligand Binding | nih.gov |

Role of Post-Translational Modifications in Ligand Selectivity and Potency (e.g., Tyrosine Sulfation)

A key determinant of ligand selectivity and high-affinity binding to the CCK1 receptor is the post-translational modification of the CCK peptide, specifically the sulfation of a tyrosine residue. nih.govresearchgate.netnih.gov The CCK1 receptor exhibits a strong preference for CCK peptides containing a sulfated tyrosine at the seventh position from the C-terminus. nih.govnih.gov This modification is crucial for high-affinity binding and biological activity. nih.gov Desulfation of CCK-8, for example, leads to a significant (500-fold) reduction in binding affinity. nih.gov

The structural basis for this selectivity lies in a positively charged sub-pocket within the receptor's binding site. nih.gov The ECL2 of the CCK1R contains a key residue, Arg197, which creates a favorable electrostatic environment for the negatively charged sulfate (B86663) group of the tyrosine on the CCK peptide. nih.gov This interaction is a primary reason why gastrin, which shares the C-terminal tetrapeptide with CCK but typically has a non-sulfated or partially sulfated tyrosine at a different position, binds to the CCK1 receptor with much lower affinity. nih.govfrontiersin.org

Conformational Dynamics of Peptide Binding and Receptor Activation

The binding of a peptide agonist to the CCK1 receptor is not a static event but a dynamic process that induces conformational changes in the receptor, leading to its activation. nih.govresearchgate.net Upon ligand binding, the receptor undergoes a series of conformational rearrangements, particularly in the transmembrane helices, which create a binding site for intracellular G proteins. nih.gov

Cryo-EM studies have shown that the active-state CCK1 receptor exhibits an outward movement of the intracellular end of TM6, a hallmark of class A GPCR activation. nih.gov This movement, along with changes in other conserved motifs like the NPxxY and DRY motifs, facilitates the coupling of G proteins. nih.gov The receptor itself is highly dynamic, undergoing twisting and rocking motions, especially in the extracellular regions and the peptide binding site. nih.gov These dynamic changes are essential for transmitting the signal from the bound ligand to the intracellular signaling machinery. Furthermore, the lipid environment, particularly membrane cholesterol, can influence the conformational dynamics of the CCK1 receptor, affecting both ligand binding and G protein coupling. nih.gov

Structure-Activity Relationship (SAR) Studies of CCK1-Specific Peptide Ligands

Structure-activity relationship (SAR) studies have been instrumental in defining the critical structural features of peptide ligands required for potent and selective interaction with the CCK1 receptor. nih.goveurekaselect.com

Analysis of C-Terminal Peptide Sequences and Their Contribution to Activity

The C-terminal region of cholecystokinin is the primary determinant for its binding and activity at the CCK1 receptor. nih.govnih.gov The pharmacophore for the CCK1 receptor is the C-terminal heptapeptide-amide of CCK, which includes the crucial sulfated tyrosine residue. nih.govfrontiersin.org

The C-terminal tetrapeptide amide, Trp-Met-Asp-Phe-NH2, is a common feature among CCK and gastrin peptides and is essential for binding to CCK receptors. nih.gov However, for high-affinity interaction with the CCK1 receptor, the sequence needs to extend further to include the sulfated tyrosine. nih.gov The presence of this sulfated tyrosine at the seventh position from the C-terminus is the most critical feature for CCK1 receptor selectivity and potency. nih.govnih.gov

The table below illustrates the structure-activity relationships for various CCK and related peptides at the CCK1 receptor, highlighting the importance of the C-terminal sequence and tyrosine sulfation.

| Peptide | C-terminal Sequence | Tyrosine Sulfation | Relative Affinity/Potency at CCK1 Receptor | Reference |

| CCK-8 | -Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 | Yes | High | nih.gov |

| CCK-8 (desulfated) | -Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 | No | Low (500-fold reduced affinity) | nih.gov |

| Gastrin-17 | ...-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | Partial/None | Very Low (1,000-10,000-fold reduced affinity) | nih.gov |

| CCK-4 | -Trp-Met-Asp-Phe-NH2 | N/A | Very Low (1,000-10,000-fold reduced affinity) | nih.gov |

These SAR studies underscore the exquisite molecular recognition capabilities of the CCK1 receptor, where the precise sequence and post-translational modifications of the C-terminal region of peptide ligands dictate their binding affinity and biological function. nih.govnih.gov

Influence of D-Amino Acid Substitutions and Unnatural Amino Acids on Ligand Profile

The substitution of naturally occurring L-amino acids with their D-isomers or with unnatural amino acids represents a powerful strategy to modulate the pharmacological profile of peptide ligands, including those targeting the CCK1 receptor. These modifications can profoundly affect a peptide's conformational stability, resistance to proteolytic degradation, and receptor binding affinity.

Unnatural amino acids, which are not among the 20 common proteinogenic amino acids, offer an even broader chemical space for modifying peptide ligands. youtube.com The incorporation of unnatural amino acids can introduce novel side chains and backbone conformations, leading to peptides with altered binding affinities, specificities, and stabilities. nih.gov For instance, even a small side chain like a propargyl group can significantly alter the backbone conformation of a peptide. nih.gov This approach allows for the fine-tuning of peptide properties to achieve a desired therapeutic or diagnostic profile. The use of unnatural amino acids has been shown to lead to the design of significantly better enzyme substrates compared to those composed solely of natural amino acids. nih.gov

Table 2: Effects of D-Amino Acid and Unnatural Amino Acid Substitutions on Peptides

| Modification Type | General Impact | Specific Examples/Findings | Reference |

|---|---|---|---|

| D-Amino Acid Substitution | Increased stability against proteases. | Substitutions in the middle of a sequence can disrupt secondary structure and abolish activity. | mdpi.com |

| D-Amino Acid Substitution | Enhanced resistance to enzymatic degradation. | Increasing the number of D-amino acid substitutions generally increases resistance. | nih.gov |

| Unnatural Amino Acid Incorporation | Can significantly alter peptide backbone conformation. | The propargyl group in H-propargylglycine-OH (Pra) was shown to alter the conformation of small peptides. | nih.gov |

| Unnatural Amino Acid Incorporation | Can lead to the design of more efficient enzyme substrates. | Substrates containing unnatural amino acids were found to be hydrolyzed more efficiently. | nih.gov |

Allosteric Modulation of CCK1 Receptor by Non-Peptide Ligands and its Impact on Peptide Binding

Allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric binding site of the endogenous ligand. nih.gov These modulators can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the effect of the orthosteric ligand. In the context of the CCK1 receptor, non-peptide PAMs have emerged as a promising therapeutic strategy, particularly for conditions like obesity. nih.govnih.gov

One such non-peptide PAM, identified as "Compound 1," has been shown to enhance the action of CCK-8 at the CCK1 receptor. nih.gov A key feature of this PAM is its minimal intrinsic agonist activity at concentrations where it effectively potentiates the action of CCK. nih.gov This means that in the absence of the endogenous peptide, the modulator itself does not significantly activate the receptor or stimulate receptor internalization. nih.gov

The primary mechanism by which Compound 1 enhances CCK-8's effect is by slowing the dissociation rate (off-rate) of the peptide from the receptor. nih.gov This prolonged binding of CCK-8 leads to an increase in its apparent binding affinity and a leftward shift in the concentration-response curve for CCK-8-induced signaling, such as intracellular calcium mobilization. mdpi.comnih.gov For example, in the presence of Compound 1, the potency of CCK-8 in stimulating intracellular calcium was significantly increased. This allosteric enhancement is selective for the CCK1 receptor, with no similar effect observed at the CCK2 receptor. nih.gov

Table 3: Effect of a Positive Allosteric Modulator (Compound 1) on CCK1 Receptor Function

| Parameter | Condition | Value | Fold Change | Reference |

|---|---|---|---|---|

| CCK-8 EC50 for Calcium Mobilization | Without Compound 1 | 10.1 nM | - | mdpi.com |

| CCK-8 EC50 for Calcium Mobilization | With 10 µM Compound 1 | 0.25 nM | ~40-fold increase in potency | mdpi.com |

| CCK-8 Dissociation Rate (k_off) | Without Compound 1 | 0.08 min⁻¹ | - | mdpi.com |

| CCK-8 Dissociation Rate (k_off) | With 10 µM Compound 1 | 0.03 min⁻¹ | ~2.7-fold slower | mdpi.com |

Cck1 Receptor Activation and Signal Transduction Initiated by Peptide Substrates

Mechanisms of G-Protein Coupling Selectivity (e.g., Gq, Gs)

The CCK1 receptor exhibits promiscuous coupling to several families of heterotrimeric G proteins, a characteristic that allows it to regulate a diverse array of cellular responses. nih.govnih.gov While it predominantly couples to the Gq/11 family, it can also engage with Gs, Gi, and G13 proteins. nih.govnih.govnih.gov This coupling selectivity is a key determinant of the subsequent signaling pathways that are activated.

The primary and most potent signaling cascade is initiated via the Gq/11 pathway. nih.govnih.gov However, the receptor can also couple to the Gs protein to activate adenylyl cyclase, and to G13 to activate RhoA. nih.govnih.gov Studies using the peptide agonist CCK-8 in HEK293 cells have shown that it is approximately 1,000-fold more potent in stimulating Gq-mediated intracellular calcium mobilization compared to Gs-mediated cAMP production, confirming that Gq/11 is the primary transducer. nih.gov

Cryo-electron microscopy (cryo-EM) has provided structural insights into this G-protein selectivity. nih.govresearchgate.net The binding of the CCK-8 peptide agonist induces a receptor conformation that can accommodate different G proteins. The structural determinants for this selectivity lie in the conformational differences in the 'wavy hook' region of the Gα subunits and the third intracellular loop (ICL3) of the receptor. nih.govresearchgate.net

Interestingly, while the CCK1R's intracellular binding pocket is relatively narrow and well-suited for Gq binding, it can also accommodate the Gs protein. nih.govnih.govscispace.com Structural analyses reveal that when Gs binds, its α5 helix adopts an "unwound" conformation at its C-terminus to fit within the receptor's core. nih.govnih.govresearchgate.net This demonstrates that the conformational flexibility of both the receptor and the G protein is crucial for promiscuous coupling. nih.govnih.gov

Table 1: G-Protein Coupling Profile of the CCK1 Receptor

| G-Protein Family | Primary Transducer? | Key Downstream Effector | Reference |

| Gq/11 | Yes | Phospholipase C-β | nih.govnih.gov |

| Gs | No (secondary) | Adenylyl Cyclase | nih.govnih.gov |

| G13 | No (secondary) | RhoA | nih.gov |

| Gi | No (secondary) | - | nih.gov |

Conformational Changes in CCK1 Receptor Upon Peptide Agonist Binding

The binding of a peptide agonist like CCK to the CCK1 receptor is the initial trigger for its activation, a process that involves significant conformational changes within the receptor's structure. nih.gov These changes are transmitted from the extracellular ligand-binding domain to the intracellular G-protein-coupling domain. nih.gov

Cryo-EM structures of the CCK1R in an active state, bound to the peptide agonist CCK-8, show the peptide sitting in an extended conformation. plos.org The C-terminus of the peptide, which is critical for its biological activity, is buried deep within the transmembrane core of the receptor. plos.orgcbs.dk Specifically, the amidated C-terminal phenylalanine of CCK-8 forms hydrogen bonds and van der Waals interactions with residues such as Cys-94, Asn-98, Leu-356, and Tyr-360. plos.orgcbs.dk The aspartate residue of the peptide forms salt bridges with His-210 and Arg-336 in the receptor. plos.org

Downstream Intracellular Signaling Cascades (e.g., Phospholipase C, MAPK pathways)

Activation of the CCK1 receptor by a peptide substrate initiates a network of intracellular signaling cascades that mediate the peptide's physiological effects. The specific pathways activated are dependent on the G-protein that is coupled to the receptor. nih.govnih.gov

Gq/11-Mediated Signaling : As the predominant pathway, Gq activation stimulates the enzyme Phospholipase C-β (PLCβ). nih.govqiagen.com PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govqiagen.com IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. qiagen.com DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates isoforms of Protein Kinase C (PKC). nih.govnih.gov

Gs-Mediated Signaling : In response to high concentrations of an agonist, the CCK1 receptor can also couple to Gs. nih.gov This leads to the activation of adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). nih.govnih.gov Elevated cAMP levels then activate Protein Kinase A (PKA). nih.gov In pancreatic beta cells, this Gs-cAMP pathway, along with Epac signaling, contributes significantly to CCK-8s-mediated insulin (B600854) secretion under high-glucose conditions. nih.govnih.gov

Other Signaling Pathways : Beyond the canonical G-protein pathways, the CCK1 receptor can activate other important signaling networks. It can couple to G13 to activate RhoA, which influences the cytoskeleton. nih.gov Furthermore, the CCK1 receptor can trigger the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/AKT/mTOR signaling pathways, which can occur independently of PKC activation. nih.govnih.gov The full spectrum of signaling includes a wide array of downstream effectors such as Ras, Raf, Rac, JNK, and STATs, highlighting the complexity of CCK1 receptor-mediated cellular regulation. nih.gov

Table 2: Major Signaling Pathways Activated by CCK1 Receptor

| G-Protein | Key Enzyme | Second Messenger(s) | Major Downstream Kinase(s) | Reference |

| Gq | Phospholipase C (PLC) | IP3, DAG | Protein Kinase C (PKC) | nih.govnih.govqiagen.com |

| Gs | Adenylyl Cyclase | cAMP | Protein Kinase A (PKA) | nih.govnih.gov |

| - | - | - | MAPK, PI3K/AKT | nih.govnih.gov |

Advanced Methodologies for Studying Cck1 Specific Peptide Substrate Pharmacology

Radioligand Binding Assays for Affinity and Potency Determination

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and a receptor. unc.edumerckmillipore.com These assays are considered the gold standard for determining the affinity of a ligand for its target receptor due to their robustness and high sensitivity. unc.edumerckmillipore.com The fundamental principle involves the use of a radiolabeled ligand (a ligand tagged with a radioactive isotope, such as ¹²⁵I or ³H) that binds to the receptor of interest.

There are three main types of radioligand binding assays:

Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. unc.edu In these experiments, increasing concentrations of a radioligand are incubated with the receptor preparation until saturation is reached.

Competition Assays: These assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound, such as a CCK1-specific peptide substrate. unc.edu A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the concentration at which it inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value can then be calculated from the IC50.

Kinetic Assays: These experiments measure the rates at which a radioligand associates with and dissociates from the receptor, providing the association rate constant (kon) and the dissociation rate constant (koff). merckmillipore.com The ratio of koff to kon also provides a measure of the Kd.

For the CCK1 receptor, these assays are typically performed using membrane preparations from cells or tissues that endogenously or recombinantly express the receptor. creative-biolabs.com For instance, the binding affinity of different CCK peptides and their analogues to the CCK1 receptor can be precisely quantified. Studies have shown that the CCK1 receptor exhibits high affinity for sulfated forms of CCK, such as CCK-8, while showing significantly lower affinity for non-sulfated peptides and gastrin. nih.gov

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assays

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, no-wash immunoassay technology that has been widely adopted for studying biomolecular interactions, including ligand-receptor binding. reddit.comnih.gov HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, which effectively minimizes background fluorescence from buffers and biological matrices. nih.gov

The assay principle involves two interacting partners, a donor fluorophore (typically a europium cryptate) and an acceptor fluorophore (such as d2 or XL665). When these two fluorophores are brought into close proximity (typically less than 10 nm), excitation of the donor with a light source (e.g., a nitrogen laser at 337 nm) results in energy transfer to the acceptor, which then emits light at a specific wavelength (e.g., 665 nm). This emitted light is measured after a time delay, which eliminates short-lived background fluorescence. nih.gov

In the context of CCK1 receptor binding, a competitive assay format is often used. In this setup, a labeled CCK1-specific peptide (e.g., tagged with the donor fluorophore) competes with an unlabeled test compound for binding to the CCK1 receptor, which is labeled with the acceptor fluorophore. The HTRF signal is inversely proportional to the binding of the unlabeled compound. This technology is amenable to high-throughput screening (HTS) and can be used to determine the affinity of a large number of compounds for the CCK1 receptor in a miniaturized format. reddit.com HTRF assays are not limited to binding but can also be adapted to measure downstream signaling events, such as the production of second messengers like cAMP. innoprot.com

Functional Cell-Based Assays for Receptor Activation

Functional cell-based assays are indispensable for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. These assays measure a cellular response that occurs downstream of receptor activation. For the CCK1 receptor, which primarily couples to Gq/11 and Gs G-proteins, common functional readouts include intracellular calcium mobilization and cyclic AMP (cAMP) accumulation. reddit.comnih.gov

Activation of the Gq/11 pathway by a CCK1 receptor agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) or genetically encoded calcium indicators. reddit.comnih.gov The potency of a this compound as an agonist is typically reported as the concentration that produces 50% of the maximal response (EC50). nih.gov

The CCK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. nih.gov The levels of cAMP can be quantified using various methods, including HTRF-based immunoassays. innoprot.com These assays allow for the characterization of the signaling bias of different ligands, determining whether they preferentially activate one signaling pathway over another.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Structural Elucidation of Receptor-Peptide Complexes

Understanding the precise molecular interactions between a peptide and its receptor requires high-resolution structural information. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful techniques for determining the three-dimensional structures of biological macromolecules.

Cryo-EM has emerged as a revolutionary technique for structural biology, particularly for large and flexible complexes like GPCRs bound to their ligands and G proteins. raybiotech.com In cryo-EM, purified receptor-peptide-G protein complexes are rapidly frozen in a thin layer of vitreous ice and imaged using an electron microscope. raybiotech.com Sophisticated image processing algorithms are then used to reconstruct a high-resolution 3D map of the complex. raybiotech.com This technique has been successfully used to determine the structures of the human CCK1 receptor in complex with the peptide agonist CCK-8 and different G proteins (Gs and Gq). nih.gov These structures have provided critical insights into the molecular basis of ligand recognition, G protein selectivity, and receptor activation. nih.govabcam.com

X-ray crystallography , a more traditional method, requires the production of well-ordered crystals of the receptor-peptide complex. The crystals are then diffracted with X-rays to generate a diffraction pattern, which is used to calculate the electron density map and build an atomic model of the structure. While challenging for membrane proteins, X-ray crystallography has been used to solve the structures of the human CCK1 receptor in complex with both peptide agonists and small-molecule antagonists. thermofisher.com

These structural studies reveal the specific amino acid residues in the receptor's binding pocket that interact with the peptide ligand, providing a detailed blueprint for structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Receptor Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution. High-resolution NMR can be used to determine the three-dimensional structure of peptide ligands and to map their interaction surfaces with receptors. nih.govnih.gov

In the context of the CCK1 receptor, NMR studies have been instrumental in investigating the interaction between CCK-8 and fragments of the receptor. nih.govnih.gov These studies have provided evidence for a membrane-associated pathway for the initial interaction of the peptide ligand with the receptor. nih.govnih.gov By observing changes in the NMR spectra of the peptide upon titration with receptor fragments, it is possible to identify the specific amino acid residues of the peptide that are involved in binding. Furthermore, intermolecular Nuclear Overhauser Effects (NOEs) can provide direct evidence of close spatial proximity between atoms of the ligand and the receptor, revealing the contact points of the interaction. nih.gov These studies have shown that the binding pocket for CCK-8 is located near the extracellular surface, involving interactions with the N-terminus and extracellular loops of the CCK1 receptor. nih.govnih.gov

Mutagenesis Studies for Receptor-Ligand Interaction Mapping

Mutagenesis studies are a fundamental approach to identify key amino acid residues in a receptor that are critical for ligand binding and receptor activation. This technique involves systematically replacing specific amino acids in the receptor with other amino acids (e.g., alanine (B10760859) scanning mutagenesis) and then assessing the functional consequences of these mutations. nih.govspringernature.com

By creating a series of mutant CCK1 receptors and testing their ability to bind CCK1-specific peptide substrates (using radioligand binding assays) and to be activated by them (using functional cell-based assays), researchers can pinpoint the residues that form the binding pocket and those that are involved in the conformational changes leading to receptor activation. nih.govnih.gov For example, mutagenesis studies have identified specific residues in the transmembrane helices and extracellular loops of the CCK1 receptor that are crucial for the high-affinity binding of sulfated CCK-8 and for discriminating between different ligands. nih.govnih.gov When a mutation leads to a significant reduction in binding affinity or functional potency, it suggests that the mutated residue plays a direct or indirect role in the ligand-receptor interaction.

Enzyme Activity Assays Utilizing Peptide Substrates

Activation of the CCK1 receptor by its peptide agonists initiates a cascade of intracellular signaling events, many of which involve the activation of specific enzymes. Enzyme activity assays are therefore crucial for studying the downstream consequences of receptor activation. While the CCK1 receptor itself is not an enzyme, its activation modulates the activity of several key enzymes, including Phospholipase C (PLC) and Protein Kinase C (PKC). nih.govresearchgate.net

Phospholipase C (PLC) Activity Assays: Upon Gq/11 activation, PLC is stimulated to hydrolyze PIP2. PLC activity can be measured in vitro by quantifying the formation of its products, IP3 and DAG. springernature.com A common method involves using radioactively labeled PIP2 as a substrate and then separating and quantifying the resulting radiolabeled IP3. springernature.com

Protein Kinase C (PKC) Activity Assays: The DAG produced by PLC, along with calcium, activates PKC. PKC is a serine/threonine kinase that phosphorylates a variety of cellular proteins. PKC activity can be measured using in vitro kinase assays. nih.gov These assays often utilize a specific peptide substrate that contains a consensus phosphorylation site for PKC. nih.gov The assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to the peptide substrate. The amount of radioactivity incorporated into the peptide is proportional to the PKC activity. Commercially available kits often provide a specific peptide substrate, such as QKRPSQRSKYL, for this purpose. nih.gov

The activity of these downstream enzymes serves as a functional readout of CCK1 receptor activation by its specific peptide substrates. By measuring the activity of enzymes like PLC and PKC, researchers can further characterize the signaling pathways engaged by different peptide ligands and understand the cellular mechanisms underlying the physiological effects of CCK.

Design and Synthesis Strategies for Novel Cck1 Selective Peptide Substrates and Ligands

Rational Design Approaches for Peptide Agonists

The rational design of CCK1-selective peptide agonists often starts from the structure of the endogenous ligand, cholecystokinin-8 (CCK-8). Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the peptide to enhance affinity, selectivity, and potency for the CCK1R. nih.gov

A key strategy involves modifications at the N-terminus of CCK-8 analogues. The linkage of fatty acids to the N-terminus has been shown to produce long-acting and stable agonists. nih.gov This approach not only improves the pharmacokinetic profile but can also influence receptor interaction.

Selectivity for CCK1R over the closely related CCK2 receptor is a primary goal. This has been successfully achieved by introducing specific amino acid substitutions. For instance, the replacement of Aspartate (Asp) at the penultimate position of CCK-8 with D-N-methyl-Asp has been a critical modification for conferring high CCK1R selectivity. nih.gov Further modifications, such as replacing Methionine (Met) with Norleucine (Nle) and Phenylalanine (Phe) with N-methyl-Phe, have also contributed to the development of highly selective peptide agonists. researchgate.net These substitutions are thought to alter the peptide's conformation, favoring a binding mode that is specific to the CCK1R binding pocket.

Computational modeling and the analysis of three-dimensional pharmacophore models of the CCK1R have also played a vital role in guiding the design of new agonists. nih.gov These models help in visualizing the key interactions between the ligand and the receptor, allowing for the design of novel peptides with optimized binding properties.

Rational Design Approaches for Peptide Antagonists

The design of CCK1-selective peptide antagonists often leverages the same structural backbone as the endogenous agonists. The transition from an agonist to an antagonist typically involves modifications that allow the ligand to bind to the receptor without eliciting a functional response. capes.gov.br

One successful strategy has been the manipulation of hydrophobic residues within the C-terminal sequence of CCK. By altering the residues at positions 31 and 33 of the CCK peptide sequence, researchers have developed a series of CCK1-selective tripeptide antagonists. acs.orgnih.gov For example, starting from the C-terminal tetrapeptide of CCK (CCK-4), modifications can lead to compounds with potent antagonist activity. nih.gov

Another innovative approach involves the creation of chimeric peptides. These are single molecules designed to interact with multiple receptors. For instance, peptides have been designed to possess both opioid receptor agonist activity and CCK receptor antagonist activity. nih.gov This design is based on the concept of overlapping pharmacophores, where key side chain groups can interact with both receptor types. nih.gov The development of such bifunctional ligands requires a deep understanding of the three-dimensional structures of the target receptors to ensure the desired activity profile. nih.gov

The conversion of an agonist to an antagonist can also be achieved by introducing conformational constraints or by altering the electronic properties of key functional groups, thereby disrupting the signal transduction mechanism while maintaining high-affinity binding.

Development of Peptidomimetics and Peptide 3D Structure Mimetics

While peptides offer high potency and selectivity, they often suffer from poor metabolic stability and oral bioavailability. To overcome these limitations, researchers have focused on the development of peptidomimetics and peptide 3D structure mimetics. These compounds are designed to mimic the essential structural features of the parent peptide required for receptor binding but possess a non-peptidic or modified peptide backbone. nih.gov

A notable strategy in this area involves using molecular modeling to identify the bioactive conformation of peptide antagonists. This information is then used to design novel "peptoid" structures. acs.orgnih.gov Peptoids are a class of peptidomimetics where the side chains are attached to the backbone nitrogen atoms rather than the alpha-carbon. This modification retains the key side-chain functionalities in a similar spatial arrangement to the parent peptide while being resistant to proteolytic degradation. The design of these mimetics can be guided by maintaining hydrogen-bonding patterns and π-stacking interactions present in the original peptide-receptor complex. acs.orgnih.gov

The development of non-peptide ligands, such as those based on a 1,4-benzodiazepine (B1214927) scaffold, also falls under the umbrella of peptidomimetics. nih.gov These small molecules are identified through screening and then optimized to mimic the key interactions of the endogenous peptide ligand with the CCK1R. The study of these non-peptide ligands has provided valuable insights into the receptor's binding pocket and has led to the development of orally active CCK1R antagonists.

Development of Fluorescent and Photoaffinity Peptide Probes for Research

To visualize and study the CCK1R in its native cellular environment, specialized chemical probes are indispensable. Fluorescent and photoaffinity peptide probes are powerful tools for investigating receptor localization, trafficking, and ligand-binding interactions. rsc.orgnih.gov

Fluorescent Probes: These probes are created by attaching a fluorophore to a CCK1R peptide ligand. A common approach is to label the N-terminus of a peptide agonist or antagonist with a fluorescent dye, such as Alexa Fluor or fluorescein (B123965) isothiocyanate (FITC). nih.gov These fluorescently labeled ligands allow for the direct visualization of the receptor on the cell surface and can be used to monitor receptor internalization upon agonist binding in real-time using techniques like fluorescence microscopy and flow cytometry. nih.govnih.gov

Photoaffinity Probes: Photoaffinity labeling is a powerful technique to identify the specific binding site of a ligand on its receptor. nih.gov This involves incorporating a photoreactive group, such as a diazirine or an aryl azide, into the structure of a CCK1R ligand. nih.govnih.gov Upon binding to the receptor, the probe is irradiated with UV light, which activates the photoreactive group, leading to the formation of a covalent bond with nearby amino acid residues in the binding pocket. nih.gov The covalently labeled receptor can then be isolated and analyzed to identify the site of attachment, providing precise information about the ligand-receptor interaction domain. Recently, a photolabile analogue of a positive allosteric modulator was used to covalently label Thr211 on the CCK1R, helping to define its binding site. nih.gov

The development of these sophisticated probes is crucial for advancing our understanding of CCK1R pharmacology and cell biology. rsc.orgnih.gov

| Probe Type | Description | Research Application(s) |

| Fluorescent Probe | A CCK1R peptide ligand conjugated to a fluorescent dye. | Visualization of receptor localization, tracking receptor trafficking and internalization. nih.govnih.gov |

| Photoaffinity Probe | A CCK1R ligand containing a light-activated cross-linking group. | Covalent labeling of the receptor to identify the ligand-binding site. nih.govnih.gov |

Enzymatic Processing and Metabolic Fate of Cck Peptides Relevant to Cck1 Specific Substrates

Identification and Characterization of Cholecystokinin-Inactivating Peptidases

The physiological actions of CCK are terminated by enzymatic degradation. Several peptidases capable of inactivating CCK have been identified and characterized. A key enzyme in this process is a membrane-bound isoform of tripeptidyl peptidase II . This serine peptidase has been purified and shown to inactivate CCK. nih.gov It is found in both neurons that respond to cholecystokinin (B1591339) and in non-neuronal cells. nih.gov The development of specific inhibitors for this enzyme, such as butabindide , has been instrumental in demonstrating its role in protecting endogenous CCK from inactivation. nih.gov This protection leads to enhanced satiety effects mediated by the CCK1 receptor. nih.gov

Other enzymes implicated in CCK degradation include various aminopeptidases and endopeptidases. nih.gov The specific peptidases involved and their relative contributions can vary depending on the tissue and the specific form of CCK. The inactivation process typically involves the cleavage of the peptide backbone, leading to fragments with reduced or abolished affinity for CCK receptors.

Role of Post-Translational Processing Enzymes

The biosynthesis of bioactive CCK peptides from the initial precursor protein, preprocholecystokinin, involves a series of complex post-translational modifications. nih.govnih.gov These modifications are essential for generating the various molecular forms of CCK, each with potentially different biological activities and receptor affinities. frontiersin.orgyoutube.com

Prohormone Convertases (PCs): A critical step in proCCK processing is the endoproteolytic cleavage at specific sites within the precursor molecule. researchgate.net This is carried out by a family of subtilisin/kexin-like endoproteases known as prohormone convertases (PCs). researchgate.netfrontiersin.org Several PCs, including PC1 (also known as PC3) , PC2 , and PC5 , have been implicated in the processing of proCCK. researchgate.netnih.gov

Studies using cell lines and knockout mice have demonstrated the importance of these enzymes. For instance, the expression of antisense PC1 in cell lines leads to a significant reduction in the production of CCK-8, a major bioactive form of CCK. nih.gov Similarly, knockout of the PC2 gene in mice results in decreased levels of CCK in several brain regions, indicating its crucial role in CCK processing in the central nervous system. researchgate.net The specific combination of PCs expressed in a particular cell type is thought to determine the specific array of CCK peptides produced. frontiersin.org

Peptidylglycine α-Amidating Monooxygenase (PAM): For many bioactive peptides, including CCK, a C-terminal α-amidation is essential for full biological activity. nih.gov This critical modification is catalyzed by the bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM) . nih.govwikipedia.org The amidation process significantly impacts the peptide's structure, stability against proteolytic degradation, and its ability to bind to its receptor. nih.gov The absence of this amidation can greatly reduce or abolish the peptide's bioactivity. nih.gov PAM is a vital enzyme, and its absence is lethal in mice. nih.gov

The enzymatic processing of proCCK is a highly regulated and tissue-specific process that gives rise to a diverse family of bioactive peptides.

Table 1: Key Enzymes in CCK Processing and Inactivation

| Enzyme Family | Specific Enzyme(s) | Role | Key Findings |

| Cholecystokinin-Inactivating Peptidases | Tripeptidyl Peptidase II | Inactivation of CCK | A membrane-bound serine peptidase that degrades CCK. nih.gov |

| Aminopeptidases, Endopeptidases | Inactivation of CCK | Contribute to the breakdown of CCK peptides. nih.gov | |

| Prohormone Convertases | PC1 (PC3), PC2, PC5 | Endoproteolytic cleavage of proCCK | Essential for generating various bioactive CCK forms like CCK-8 and CCK-22. researchgate.netnih.gov |

| Amidating Enzymes | Peptidylglycine α-Amidating Monooxygenase (PAM) | C-terminal amidation of CCK peptides | Crucial for the full biological activity and receptor binding of many CCK forms. nih.govwikipedia.org |

Physiological and Pathophysiological Research Implications of Cck1 Specific Peptide Substrates in Preclinical Models

Investigation of Feeding Behavior and Satiety Regulation in Animal Models

Cholecystokinin (B1591339) (CCK) plays a crucial role in regulating feeding behavior and satiety through its interaction with the cholecystokinin 1 receptor (CCK1R). In preclinical animal models, the administration of CCK1-specific peptide substrates has been instrumental in elucidating these mechanisms.

Studies in various animal models, including rodents and fish, have consistently demonstrated that activation of CCK1R by specific agonists leads to a reduction in food intake. researchgate.netresearchgate.net For instance, in largemouth bass, injection of an exogenous CCK peptide was found to inhibit feed intake by modulating the mRNA levels of both anorexigenic and orexigenic factors in the brain and intestine. researchgate.netresearchgate.net This effect was more pronounced with CCK1R activation compared to CCK2R, highlighting the primary role of CCK1R in mediating satiety signals. researchgate.net Similarly, in Siberian sturgeon, the anorectic effects of nesfatin-1, a peptide involved in appetite regulation, are mediated primarily through the CCK-CCK1R signaling pathway. researchgate.netnih.gov

The development of long-acting CCK1R agonists, such as NN9056, has shown promise in preclinical studies for managing obesity. In obese Göttingen Minipigs, NN9056 selectively activates CCK1R, leading to decreased food intake and subsequent body weight reduction. researchgate.net These findings underscore the potential of targeting the CCK-CCK1R axis for the development of novel anti-obesity therapeutics. frontiersin.org

Furthermore, research using CCK1R antagonists has provided complementary evidence for the receptor's role in satiety. The use of antagonists like lorglumide (B1675136) has been shown to reverse the appetite-suppressing effects of CCK agonists, further solidifying the involvement of CCK1R in the negative feedback regulation of food consumption. researchgate.net

Interactive Data Table: Effects of CCK1R Ligands on Feeding Behavior in Animal Models

| Animal Model | CCK1R Ligand | Effect on Food Intake | Key Findings |

| Largemouth Bass | Exogenous CCK peptide | Decreased | Modulated mRNA levels of appetite-regulating factors in brain and intestine. researchgate.netresearchgate.net |

| Siberian Sturgeon | Nesfatin-1 | Decreased | Anorectic effect mediated through the CCK-CCK1R pathway. researchgate.netnih.gov |

| Göttingen Minipigs | NN9056 (long-acting agonist) | Decreased | Led to a reduction in body weight. researchgate.net |

| Rodents | CCK Agonists | Decreased | Failure in clinical trials for obesity has been noted. researchgate.net |

| Largemouth Bass | Lorglumide (antagonist) | Reversed agonist effect | Blocked the anorectic effect of CCK peptide. researchgate.net |

Research on Pancreatic Exocrine Secretion Modulation in Experimental Systems

The CCK1 receptor is a key physiological mediator of pancreatic enzyme secretion. genecards.org Research utilizing CCK1-specific peptide substrates in various experimental systems has been fundamental to understanding the regulation of pancreatic exocrine function.

In vitro studies using isolated pancreatic acini and in vivo animal models have demonstrated that CCK and its analogs potently stimulate the secretion of digestive enzymes, such as amylase. cdnsciencepub.com The CCK1 receptor, predominantly expressed in the pancreas, binds sulfated CCK with high affinity, initiating a signaling cascade that leads to enzyme release. cdnsciencepub.comcambridge.org This physiological response is crucial for the proper digestion of fats and proteins.

The development of selective CCK1R agonists and antagonists has allowed for a more precise investigation of these pathways. Agonists mimic the action of endogenous CCK, inducing a robust secretory response, while antagonists can block this effect, highlighting the specificity of the CCK1R-mediated mechanism. These tools have been invaluable in characterizing the receptor's function and its downstream signaling pathways in pancreatic acinar cells.

Studies on Gallbladder Contraction and Gastrointestinal Motility in Animal Models

The CCK1 receptor plays a pivotal role in regulating gallbladder contraction and gastrointestinal motility, and studies in animal models using CCK1-specific peptide substrates have been essential in defining these functions. plos.org

Gallbladder Contraction:

CCK is a primary hormonal regulator of postprandial gallbladder contraction. researchgate.net Upon its release from the small intestine in response to nutrients, CCK acts on CCK1 receptors located on gallbladder smooth muscle, causing it to contract and expel bile into the duodenum to aid in fat digestion. cambridge.org Preclinical studies in various animal models, including guinea pigs and felines, have consistently shown that administration of CCK or selective CCK1R agonists induces dose-dependent gallbladder contraction. researchgate.netpatsnap.com Conversely, CCK1R antagonists, such as devazepide (B1670321) and SR27897, effectively inhibit this contraction, confirming the central role of the CCK1 receptor in this process. cambridge.orgresearchgate.net

Gastrointestinal Motility:

CCK, through CCK1R activation, also modulates motility throughout the gastrointestinal tract. It is known to delay gastric emptying, which helps to regulate the delivery of chyme to the small intestine, and to influence intestinal and colonic transit. cambridge.orgplos.orgresearchgate.net In rodent models, CCK has been shown to inhibit gastric emptying and colonic transit by acting on CCK1 receptors on vagal afferent terminals. researchgate.net The use of specific CCK1R antagonists can reverse these effects, further illustrating the receptor's involvement in the intricate control of gut motor function. researchgate.net Studies on interstitial cells of Cajal (ICCs), the pacemaker cells of the gut, have shown that CCK1 agonists can directly influence their electrical activity, providing a cellular basis for CCK's effects on motility. patsnap.com

Interactive Data Table: Research Findings on CCK1R in Gallbladder and GI Motility

| Model System | CCK1R Ligand | Observed Effect | Significance |

| Feline Gallbladder | CCK, OP-CCK | Dose-dependent gallbladder contraction. | Demonstrates the direct contractile effect of CCK on the gallbladder. researchgate.net |

| Human Gallbladder | Devazepide (antagonist) | Blocked gallbladder contraction. | Confirmed CCK as the major regulator of postprandial gallbladder contraction. researchgate.net |

| Guinea Pig | A-71623 (agonist) | Gallbladder contraction. | Highlights the specificity of CCK1R in mediating gallbladder motility. patsnap.com |

| Rodent | CCK | Inhibited gastric emptying and colonic transit. | Shows the role of CCK1R in regulating the pace of digestion. researchgate.net |

| Murine Small Intestine ICCs | A-71323 (agonist) | Depolarized resting membrane potentials. | Provides a cellular mechanism for CCK's influence on gut rhythm. patsnap.comresearchgate.net |

Examination of Central Nervous System Functions (e.g., Anxiety, Neurotransmission) in Relation to Peptide Ligands in Research Models

While the CCK2 receptor is more prominently associated with central nervous system (CNS) functions like anxiety, the CCK1 receptor and its peptide ligands also have roles in neurotransmission and related behaviors. cdnsciencepub.comcambridge.org

Research in animal models suggests that CCK, acting through its receptors, can modulate the activity of various neurotransmitter systems. For example, CCK is known to co-localize with dopamine (B1211576) in certain brain regions, suggesting a role in modulating dopaminergic pathways that are involved in reward and motivation. researchgate.net

In the context of anxiety, while CCK2 receptor agonists are known to be anxiogenic, the role of CCK1R is less clear-cut and appears to be more modulatory. Some studies suggest that CCK1R antagonists may have anxiolytic-like effects, potentially by influencing the activity of stress-related neural circuits. researchgate.net Further research is needed to fully elucidate the specific contributions of CCK1R to anxiety and other CNS functions.

Research into Receptor Dysfunction Models (e.g., Mutant Receptors, High Cholesterol Environments)

A significant area of research involves understanding how the function of the CCK1 receptor can be altered in pathological states, particularly in environments with high cholesterol levels. nih.govnih.gov This is highly relevant as conditions like metabolic syndrome, which are often associated with elevated membrane cholesterol, could potentially impair CCK1R signaling and contribute to associated pathologies. researchgate.netnih.gov

Studies using cell models have shown that increasing membrane cholesterol leads to a paradoxical effect on the wild-type CCK1R: it increases the receptor's affinity for CCK while reducing its ability to trigger downstream signaling pathways, such as intracellular calcium mobilization. nih.govnih.govbiorxiv.org This dysfunction is believed to result from cholesterol-induced changes in the receptor's conformation. nih.gov

To investigate this phenomenon further, researchers have developed mutant CCK1 receptors. One particularly informative mutant is the Y140A CCK1R, where a single amino acid substitution mimics the dysfunctional state of the wild-type receptor in a high-cholesterol environment. frontiersin.orgnih.gov This mutant receptor exhibits high-affinity ligand binding but reduced signaling capacity, even in a normal cholesterol environment. nih.gov Such mutant receptor models are powerful tools for dissecting the molecular mechanisms underlying cholesterol-induced CCK1R dysfunction and for screening for potential therapeutic agents that could correct this defect. nih.govnih.gov

Interactive Data Table: CCK1R Dysfunction in High Cholesterol and Mutant Models

| Receptor/Condition | Ligand Binding Affinity | Calcium Signaling | Key Implication |

| Wild Type CCK1R (Normal Cholesterol) | Normal | Normal | Baseline receptor function. |

| Wild Type CCK1R (High Cholesterol) | Increased | Reduced | Mimics a pathological state associated with metabolic syndrome. nih.govnih.govbiorxiv.org |

| Y140A CCK1R Mutant (Normal Cholesterol) | Increased | Reduced | Provides a genetic model to study cholesterol-induced dysfunction. nih.gov |

Evolutionary Perspectives of CCK/CCK1R Signaling Across Species

The CCK/CCK1R signaling system is evolutionarily ancient and has been conserved across a wide range of animal phyla, highlighting its fundamental physiological importance. nih.gov Invertebrate orthologs of CCK, known as sulfakinins (SKs), and their receptors are found in protostomes (e.g., insects) and non-chordate deuterostomes (e.g., starfish). researchgate.netnih.gov In these organisms, SK/CCK-type signaling is primarily involved in the regulation of feeding and digestion, suggesting that this is an ancestral function of this peptide family. researchgate.netnih.gov

Invertebrate chordates, the closest relatives of vertebrates, possess a single gene encoding a "hybrid" CCK/gastrin-like peptide. nih.gov In vertebrates, the CCK gene has undergone duplication and diversification, leading to the evolution of distinct CCK and gastrin peptides and their respective receptors, CCK1R and CCK2R. cambridge.orgnih.gov This has allowed for the specialization of their functions.

The CCK1 receptor has a high affinity for sulfated CCK, which is the predominant form in the periphery, and mediates the classic gut-related functions of CCK, such as gallbladder contraction, pancreatic secretion, and satiety. cambridge.org The CCK2 receptor, on the other hand, binds both sulfated and non-sulfated CCK as well as gastrin with high affinity and is more prominently involved in gastric acid secretion and CNS functions. cambridge.org

In teleost fish, multiple isoforms of CCK have been identified, and they play a key role in digestive physiology, similar to their mammalian counterparts. researchgate.netplos.org The conservation of CCK/CCK1R signaling across such a vast evolutionary distance underscores its critical role in nutrient sensing and processing.

Q & A

Q. What are the structural determinants of CCK1-specific peptide substrate selectivity?

- Answer : Key motifs include a sulfated tyrosine residue (critical for receptor binding) and a C-terminal amide group. Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to analyze secondary structures, while alanine scanning mutagenesis identifies critical residues .

Advanced Research Questions

Q. How can researchers address conflicting data on CCK1 substrate-receptor binding kinetics across studies?

- Answer : Discrepancies often arise from:

- Variability in peptide synthesis : Ensure >95% purity via HPLC and confirm sulfation status via MS .

- Receptor expression systems : Use stable cell lines (e.g., CHO-K1) with consistent transfection efficiency .

- Data normalization : Normalize binding curves to housekeeping genes/proteins (e.g., β-actin) .

Q. What experimental design considerations are critical for minimizing off-target effects in CCK1 substrate studies?

- Answer :

- Controls : Include CCK1 receptor knockout models or competitive inhibitors (e.g, devazepide) .

- Dose-response curves : Test a ≥10-fold concentration range to identify non-linear effects .

- Tissue specificity : Use organoid models to isolate pancreatic vs. neuronal CCK1 receptor activity .

Q. How can computational modeling enhance the development of CCK1-specific peptide substrates?

- Answer : Molecular dynamics (MD) simulations predict binding conformations, while quantitative structure-activity relationship (QSAR) models optimize peptide sequences. Validate predictions with SPR and in vivo efficacy studies .

Methodological Challenges and Solutions

Q. What are the limitations of current analytical techniques for CCK1 substrate characterization, and how can they be mitigated?

- Answer :

Q. How should researchers approach the statistical analysis of CCK1 substrate activity data with high variability?

- Answer : Apply mixed-effects models to account for inter-individual variability in in vivo studies . For in vitro data, use Grubbs’ test to identify outliers and report 95% confidence intervals .

Emerging Trends and Future Directions

Q. What novel strategies are being explored to improve the metabolic stability of CCK1-specific peptide substrates?

Q. How can multi-omics approaches (proteomics, metabolomics) elucidate the downstream effects of CCK1 substrate-receptor activation?

- Answer : Integrate RNA-seq data (to identify upregulated pathways) with phosphoproteomics (to map kinase activity). Use pathway enrichment tools like STRING or KEGG .

Ethical and Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.